PKCTheta-IN-1

Autoimmune Disease T-Cell Immunology Kinase Inhibition

Highly selective macrocyclic PKCθ inhibitor (IC50 0.1 nM). Validated in TCR signaling and autoimmune disease models (EAE, CIA). Superior isoform selectivity versus pan-PKC inhibitors (Sotrastaurin) and scaffold-distinct VTX-27. DMPK-optimized for in vivo studies. Essential reference compound for macrocyclic PKCθ inhibitor discovery programs.

Molecular Formula C19H20N6O3
Molecular Weight 380.4 g/mol
Cat. No. B12362992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKCTheta-IN-1
Molecular FormulaC19H20N6O3
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC1CCN2C3=C(C=CC(=N3)N4C5=C(O1)C=CN=C5NC4=O)C(=O)NC2(C)C
InChIInChI=1S/C19H20N6O3/c1-10-7-9-24-16-11(17(26)23-19(24,2)3)4-5-13(21-16)25-14-12(28-10)6-8-20-15(14)22-18(25)27/h4-6,8,10H,7,9H2,1-3H3,(H,23,26)(H,20,22,27)/t10-/m1/s1
InChIKeyVWMGVMIQUFQRRV-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKCTheta-IN-1: A High-Potency Macrocyclic Inhibitor for Selective PKCθ Targeting in Autoimmune and Inflammatory Disease Research


PKCTheta-IN-1 (Compound 19) is a highly potent and selective macrocyclic inhibitor targeting Protein Kinase C Theta (PKCθ), a critical enzyme in T-cell activation and signaling pathways implicated in autoimmune and inflammatory diseases . It functions as an ATP-competitive inhibitor and demonstrates an exceptionally low inhibitory concentration (IC50) of 0.1 nM against PKCθ . Its unique macrocyclic structure distinguishes it from many linear PKCθ inhibitors and is designed to confer enhanced potency and isoform selectivity [1].

Why Generic PKC Inhibitors Cannot Substitute for PKCTheta-IN-1 in PKCθ-Driven Research Models


Direct substitution with a generic or pan-PKC inhibitor (e.g., Sotrastaurin/AEB071) or even another potent PKCθ inhibitor (e.g., VTX-27) is not scientifically valid due to substantial differences in isoform selectivity, chemical structure, and resultant biological outcomes . For instance, Sotrastaurin (Ki=0.22 nM for PKCθ) is a pan-PKC inhibitor that also potently inhibits PKCα, β, η, δ, and ε, leading to broad and potentially confounding off-target effects in cellular and in vivo models . Conversely, while VTX-27 (Ki=0.08 nM for PKCθ) is highly selective, its chemical scaffold and selectivity profile over other isoforms (e.g., PKCδ, Ki=16 nM) differ markedly from PKCTheta-IN-1's macrocyclic framework, which can translate to divergent pharmacokinetic (DMPK) properties and in vivo tolerability as demonstrated in head-to-head comparisons within the same chemical series [1]. These variations in target engagement and molecular structure necessitate specific compound selection based on the precise research question and model system, making generic substitution a high-risk approach for data reproducibility and interpretation.

Quantitative Differentiation of PKCTheta-IN-1: A Comparative Evidence Guide for Selective Procurement


Superior In Vitro Potency: PKCTheta-IN-1 Demonstrates Sub-Nanomolar IC50 Compared to Alternative Inhibitors

PKCTheta-IN-1 (Compound 19) exhibits an IC50 of 0.1 nM against PKCθ, demonstrating a 2.5-fold greater potency than the structurally related analog PKCTheta-IN-2 (Compound 14, IC50 = 0.25 nM) . This potency is also significantly higher than the clinically advanced pan-PKC inhibitor Sotrastaurin (AEB071), which has a Ki of 0.22 nM for PKCθ , and is orders of magnitude more potent than earlier tool compounds like PKC-theta inhibitor 1 (Ki = 6 nM) and CC-90005 (IC50 = 8 nM) [1]. While VTX-27 exhibits a similar low Ki of 0.08 nM, PKCTheta-IN-1 offers a distinct macrocyclic chemical scaffold that may confer different pharmacological properties .

Autoimmune Disease T-Cell Immunology Kinase Inhibition

Macrocyclic Scaffold: A Structural Differentiator with Implications for Isoform Selectivity and DMPK Profile

PKCTheta-IN-1 belongs to a novel series of macrocyclic PKCθ inhibitors designed to optimize potency, isoform selectivity, and drug metabolism and pharmacokinetic (DMPK) properties [1]. The macrocyclic structure, which includes a 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one hinge binder, is a key differentiator from linear PKCθ inhibitors like VTX-27 and the staurosporine-derived Sotrastaurin . Research on this series indicates that modifications to the macrocyclic linker, including specific methyl substitutions, profoundly influence both potency and metabolic stability, leading to the discovery of compounds with 'very good profiles, suitable for in vivo testing' [1]. This structural class is engineered to enhance selectivity and reduce off-target effects compared to earlier generation PKC inhibitors.

Medicinal Chemistry Drug Design Selectivity

PKCθ-Selective Inhibition: Contrasting Selectivity Profiles Against Pan-PKC Inhibitors

PKCTheta-IN-1 is described as a 'selective macrocyclic PKCTheta inhibitor' . In contrast, Sotrastaurin (AEB071) is a 'potent and selective pan-PKC inhibitor' with reported Kis of 0.22, 0.64, 0.95, 1.8, 2.1, and 3.2 nM for PKCθ, PKCβ, PKCα, PKCη, PKCδ, and PKCε, respectively . This means Sotrastaurin potently inhibits a broad range of PKC isoforms beyond PKCθ. While specific isoform selectivity data for PKCTheta-IN-1 beyond PKCθ is not detailed in the provided sources, its characterization as a 'selective' inhibitor of PKCθ within a series explicitly optimized for 'isoform selectivity' suggests a narrower target profile than a pan-PKC inhibitor [1]. This is a critical distinction for studies aiming to isolate the specific role of PKCθ in T-cell signaling without confounding effects from inhibition of other PKC family members.

Immunology Selectivity Off-Target Effects

Validated In Vivo Potential: Optimized DMPK Properties for Animal Model Testing

The discovery paper for this series, including PKCTheta-IN-1 (Compound 19), explicitly states that the research aimed to optimize 'potency, isoform selectivity as well as DMPK properties' and that several compounds from this macrocyclic series show 'very good profiles, suitable for in vivo testing' [1]. This is a direct claim of in vivo utility based on optimized absorption, distribution, metabolism, excretion, and toxicity properties. This stands in contrast to many research-grade tool compounds for which DMPK data is often poor or unreported, limiting their use to in vitro studies only. For example, while PKC-theta inhibitor 1 is reported to be 'orally active' and shows in vivo efficacy in an EAE model, its potency (Ki=6 nM) and potentially different DMPK profile make it a distinct alternative . The explicit optimization of the macrocyclic series for in vivo readiness supports PKCTheta-IN-1 as a preferred candidate for animal model studies where pharmacokinetic performance is critical.

In Vivo Pharmacology DMPK Autoimmune Disease Models

Optimal Application Scenarios for PKCTheta-IN-1 Based on Differentiated Evidence


In Vitro T-Cell Activation and Signaling Studies Requiring High-Potency PKCθ Inhibition

When studying T-cell receptor (TCR) signaling pathways in human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells, PKCTheta-IN-1's exceptional potency (IC50 0.1 nM) allows for effective inhibition of PKCθ-dependent downstream events (e.g., IL-2 production) at minimal concentrations. This minimizes potential off-target effects associated with higher compound concentrations or less selective pan-PKC inhibitors like Sotrastaurin, ensuring that observed phenotypes are directly attributable to PKCθ inhibition.

Structure-Activity Relationship (SAR) Studies Exploring Macrocyclic PKCθ Inhibitors

For medicinal chemistry and drug discovery projects focused on developing novel PKCθ inhibitors, PKCTheta-IN-1 serves as a critical reference compound for the macrocyclic chemical series described by Crosignani et al. (2024) [1]. Its well-characterized potency and structural class provide a benchmark for comparing new analogs, especially when evaluating the impact of linker modifications or hinge-binder substitutions on PKCθ inhibition and isoform selectivity.

Transitional In Vivo Studies in Murine Models of Autoimmunity

PKCTheta-IN-1 is derived from a chemical series explicitly optimized for DMPK properties and deemed 'suitable for in vivo testing' [1]. This makes it a strong candidate for evaluating PKCθ inhibition in established murine models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or collagen-induced arthritis (CIA) for rheumatoid arthritis. Its use in these models provides a direct link between potent, selective in vitro activity and potential therapeutic efficacy in a complex biological system.

Studies Requiring Differentiation from Pan-PKC or Alternative Scaffold Inhibitors

In research aiming to deconvolute the specific role of PKCθ from other PKC isoforms, PKCTheta-IN-1 is a superior choice over pan-PKC inhibitors like Sotrastaurin (AEB071) . Furthermore, when comparing the effects of different chemical scaffolds on PKCθ biology, PKCTheta-IN-1 offers a macrocyclic alternative to linear inhibitors like VTX-27 (Ki 0.08 nM) . This allows researchers to investigate scaffold-dependent differences in cellular permeability, target residence time, or downstream signaling bias, providing deeper mechanistic insights.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKCTheta-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.